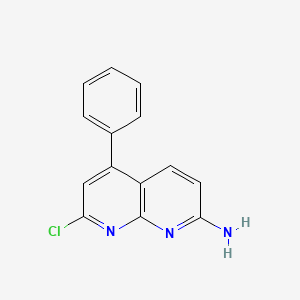

7-Chloro-5-phenyl-1,8-naphthyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a phenyl group at the 5th position of the naphthyridine core contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine can be achieved through various methods, including multicomponent reactions and metal-catalyzed synthesis. One common approach involves the Friedländer synthesis, which utilizes a combination of aromatic aldehydes, 2-aminopyridine, and malononitrile under specific conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

7-Chloro-5-phenyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.

Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

- 5-Methyl-7-phenyl-1,8-naphthyridin-2-amine

- 2-Phenyl-2,7-naphthyridinone

Comparison: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . The phenyl group at the 5th position also contributes to its unique properties, making it a valuable compound in various research applications.

Biological Activity

7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and receptor-inhibiting properties, supported by experimental data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Formula : C14H10ClN2

- Molecular Weight : 240.69 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

In vitro studies showed that the compound exhibited significant cytotoxic effects against the MCF7 breast cancer cell line. The following IC50 values were recorded:

Table 2: Cytotoxic Activity Against Cancer Cell Lines

These results indicate that the compound is comparable to established chemotherapeutics, suggesting its potential for further development as an anticancer agent.

Receptor Inhibition

Research has also indicated that this compound acts as an inhibitor of specific G-protein coupled receptors (GPCRs), particularly the P2Y12 receptor involved in platelet aggregation.

The inhibition of P2Y12 receptors can lead to reduced platelet activation and aggregation, which is crucial in preventing thrombotic events. Studies have shown that compounds with similar structures can effectively block this receptor's activity.

Properties

CAS No. |

17982-25-1 |

|---|---|

Molecular Formula |

C14H10ClN3 |

Molecular Weight |

255.70 g/mol |

IUPAC Name |

7-chloro-5-phenyl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C14H10ClN3/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(16)18-14(10)17-12/h1-8H,(H2,16,17,18) |

InChI Key |

NBIUEENUCDCIAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=N3)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.